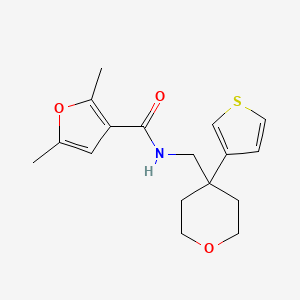

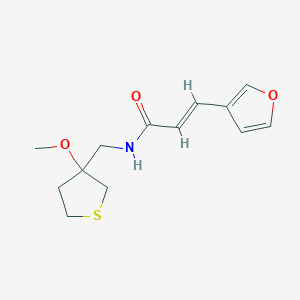

![molecular formula C36H44N4O8 B2530671 2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione CAS No. 324014-08-6](/img/structure/B2530671.png)

2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoindoline-1,3-dione derivatives are an important class of compounds with a wide range of biological activities. They have been identified as key pharmacophores in drug-like molecules, particularly due to their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are involved in diseases like Alzheimer's and inflammatory conditions, respectively . These derivatives have been synthesized and characterized using various analytical techniques, including crystallography, NMR spectroscopy, and molecular docking studies .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives has been reported with good yields, employing methods that ensure the formation of the desired pharmacophore groups . The synthesis process is typically followed by confirmation of the structure using elemental and spectral analysis, including FT-IR, NMR, and mass spectrometry . These methods provide detailed information about the molecular structure and the integrity of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives has been extensively studied using both experimental and theoretical approaches. Crystallographic analysis and DFT calculations have been used to compare the geometric structure of the synthesized compounds with their theoretical models, showing a close correlation between them . Additionally, 1D and 2D NMR spectroscopy, including COSY and HSQC, have played a crucial role in confirming the identity of these derivatives by revealing correlations between neighboring protons and carbons .

Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives have been evaluated for their reactivity, particularly as inhibitors of AChE and COX enzymes. These compounds exhibit competitive inhibition of AChE, which is crucial for the treatment of Alzheimer's disease, and selective inhibition of COX enzymes, which are targets for anti-inflammatory drugs . The reactivity of these compounds is further supported by molecular docking studies that identify potential interactions within the active sites of the target enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives have been determined in accordance with Lipinski's rule of five, which predicts the drug-likeness of compounds . These properties include solubility, permeability, and molecular weight, which are important for the pharmacokinetics of the drugs. Additionally, the compounds have been tested for their antioxidant activity, which is a valuable property for combating oxidative stress related to various diseases . The thermodynamic properties, such as entropy, internal energy, and heat capacity, have also been calculated to understand the stability and reactivity of these compounds at different temperatures .

Scientific Research Applications

Molecular Interactions and Solvent Effects

Research conducted by Tekade, Tale, and Bajaj (2019) explores the molecular interactions of N-Phthaloyl compounds, including ones with similar structural characteristics to the specified compound, in protic and non-protic solvents. Their study utilizes ultrasonic measurements to assess molecular interactions, which are crucial for understanding drug transmission and absorption properties. This research sheds light on the solute-solvent interactions and their implications for the compound's solubility and bioavailability (Tekade, Tale, & Bajaj, 2019).

Synthesis and Structural Analysis

Another study by Dubey et al. (2018) focuses on the synthesis, structural, and mesophase characterization of isoindoline-1,3-dione-based mesogenic Schiff bases, highlighting the compound's potential in forming liquid crystalline structures. These findings are significant for applications in material science, where the liquid crystalline properties of compounds can be harnessed for creating new materials with unique optical and electronic properties (Dubey et al., 2018).

Biological Activities

Sharma, Gawande, Mohan, and Goel (2016) have synthesized and tested the anticonvulsant activities of functionalized 5-(isoindole-1,3-dione)-pyrimidinones, demonstrating the compound's utility in medicinal chemistry for developing new pharmaceuticals. This work highlights the potential of isoindole-1,3-dione derivatives in creating therapeutic agents for neurological disorders (Sharma et al., 2016).

Antihyperglycemic Evaluation

Eissa's research (2013) on synthesizing new derivatives of isoindoline-1,3-dione for antihyperglycemic evaluation points to the compound's relevance in addressing diabetes. The study identifies several isoindoline-1,3-dione analogues as active antihyperglycemic agents, contributing to the search for more effective diabetes treatments (Eissa, 2013).

Corrosion Inhibition

Aouine et al. (2011) explore the synthesis of tetrazole derivatives including 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione, assessing their role as corrosion inhibitors for mild steel in acidic media. This research highlights the compound's potential application in protecting industrial materials from corrosion, underscoring its importance in materials science and engineering (Aouine et al., 2011).

properties

IUPAC Name |

2-[1-[10-[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O8/c1-23(2)21-29(39-31(41)25-9-5-6-10-26(25)32(39)42)35(45)37-13-17-47-19-15-38(16-20-48-18-14-37)36(46)30(22-24(3)4)40-33(43)27-11-7-8-12-28(27)34(40)44/h5-12,23-24,29-30H,13-22H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWBHKDLRXVLRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCOCCN(CCOCC1)C(=O)C(CC(C)C)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-((1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-methyl-1-oxopentane-2,1-diyl))bis(isoindoline-1,3-dione) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

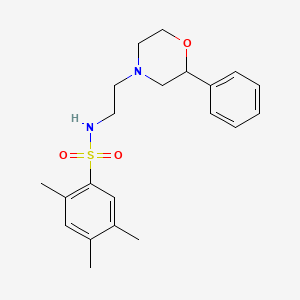

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2530588.png)

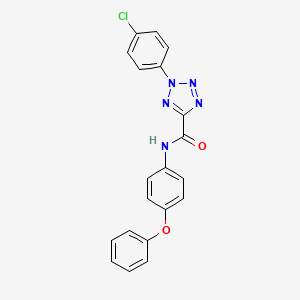

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2530595.png)

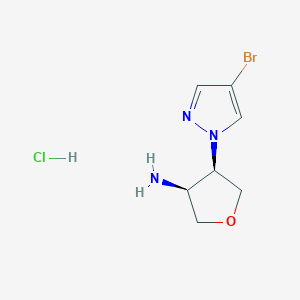

![3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530600.png)

![Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2530601.png)

![N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B2530602.png)

![4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2530606.png)

![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2530607.png)

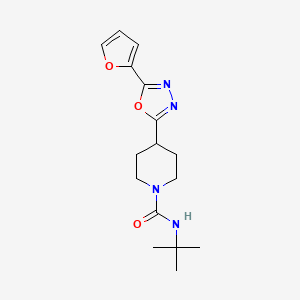

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2530610.png)